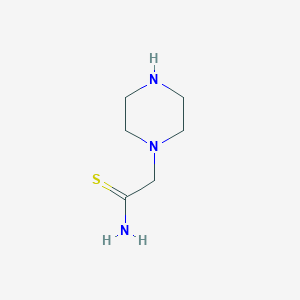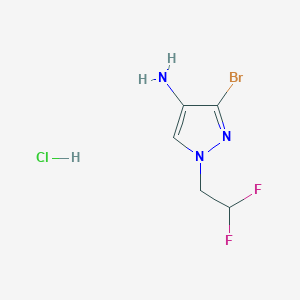![molecular formula C19H19ClN6 B12221645 3-(5-Chloro-2-methylphenyl)-8-cyclohexyl-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidine](/img/structure/B12221645.png)
3-(5-Chloro-2-methylphenyl)-8-cyclohexyl-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Chloro-2-methylphenyl)-8-cyclohexyl-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidine is a complex organic compound that belongs to the class of pyrazolo[5,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly in the field of cancer treatment due to their ability to inhibit specific enzymes involved in cell cycle regulation .
Preparation Methods
The synthesis of 3-(5-Chloro-2-methylphenyl)-8-cyclohexyl-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidine involves multiple steps. The reaction conditions typically involve the use of catalysts such as triethylamine and solvents like ethanol or dimethylformamide (DMF) under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity through advanced purification techniques .
Chemical Reactions Analysis
3-(5-Chloro-2-methylphenyl)-8-cyclohexyl-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 3-(5-Chloro-2-methylphenyl)-8-cyclohexyl-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidine involves the inhibition of CDK2, an enzyme critical for cell cycle progression. By binding to the active site of CDK2, the compound prevents the phosphorylation of target proteins, thereby halting cell division and inducing apoptosis in cancer cells . This selective inhibition of CDK2 makes it a promising candidate for targeted cancer therapy .
Comparison with Similar Compounds
Compared to other pyrazolo[5,4-d]pyrimidine derivatives, 3-(5-Chloro-2-methylphenyl)-8-cyclohexyl-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidine stands out due to its unique structural features and potent biological activities. Similar compounds include:
Pyrazolo[3,4-d]pyrimidine derivatives: Known for their anticancer properties but may differ in their enzyme selectivity and potency.
Indole derivatives: Exhibit a wide range of biological activities, including antiviral and anti-inflammatory effects.
Imidazole-containing compounds: Known for their therapeutic potential in treating various diseases.
Properties
Molecular Formula |
C19H19ClN6 |
|---|---|
Molecular Weight |
366.8 g/mol |
IUPAC Name |
10-(5-chloro-2-methylphenyl)-4-cyclohexyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C19H19ClN6/c1-12-7-8-14(20)9-16(12)26-18-15(10-22-26)19-23-17(24-25(19)11-21-18)13-5-3-2-4-6-13/h7-11,13H,2-6H2,1H3 |
InChI Key |
QEFAJHIDZPJUJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2C3=C(C=N2)C4=NC(=NN4C=N3)C5CCCCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Methyl-2-{[1-(thiolan-3-yl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B12221580.png)

![Methyl 8-(4-bromophenyl)-4-(2-methoxy-2-oxoethyl)-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B12221595.png)
![N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}methylidene]benzenesulfonamide](/img/structure/B12221607.png)

![2-[2-(Benzylsulfanyl)ethyl]piperidine](/img/structure/B12221613.png)
![4-(Hydroxymethyl)-1-[(pyridin-2-yl)methyl]pyrrolidin-2-one](/img/structure/B12221620.png)
![1-ethyl-4-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride](/img/structure/B12221624.png)
![benzyl[(1-isopropyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B12221625.png)

![N-[5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide](/img/structure/B12221635.png)

![N,N-diethyl-3-({2-[(6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazin-3-yl)carbonyl]hydrazinyl}carbonyl)benzenesulfonamide](/img/structure/B12221641.png)
